Lower Predicted Lipophilicity (LogP) vs 6‑Methoxy and 6‑Ethoxy Analogs
The LeYan datasheet reports a predicted logP of –0.955 for the 6‑hydroxy compound . In contrast, PubChem’s XLogP3‑AA algorithm gives –0.6 for the 6‑methoxy analog [1] and –0.3 for the 6‑ethoxy analog [2]. Although the calculation engines differ (ACD/Labs vs XLogP3), the consistent trend indicates that the free hydroxyl imparts a significant reduction in lipophilicity, which is expected to enhance aqueous solubility and reduce non‑specific protein binding.
| Evidence Dimension | Predicted octanol/water partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | –0.955 (LeYan datasheet) |
| Comparator Or Baseline | 6‑Methoxy analog: –0.6 (PubChem XLogP3‑AA); 6‑Ethoxy analog: –0.3 (PubChem XLogP3‑AA) |
| Quantified Difference | ΔlogP (target vs methoxy) ≈ –0.36; ΔlogP (target vs ethoxy) ≈ –0.66 |
| Conditions | Computed descriptors from LeYan in‑house model and PubChem XLogP3‑AA (release 2021.05.07) |
Why This Matters
Lower logP correlates with improved thermodynamic solubility and reduced hERG/off‑target promiscuity, guiding selection when a more polar building block is required.
- [1] PubChem CID 121202217 (6‑methoxy analog), XLogP3‑AA = –0.6. View Source
- [2] PubChem CID 121202255 (6‑ethoxy analog), XLogP3‑AA = –0.3. View Source
